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Compound of Interest

Compound Name: 3-Ethyl-5-hydroxybenzaldehyde

CAS No.: 532966-64-6

Cat. No.: B3353161

Get Quote

Executive Summary
In the landscape of pharmacophore development, the positional isomerism of ethyl-substituted

hydroxybenzaldehydes dictates profound differences in reactivity, bioavailability, and synthetic

accessibility.

3-Ethyl-2-hydroxybenzaldehyde (CAS 73289-91-5) is a salicylaldehyde derivative.[1] Its

chemistry is dominated by intramolecular hydrogen bonding, making it a lipophilic, volatile

liquid ideal for ligand synthesis and membrane permeability.

3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6) is a meta-hydroxybenzaldehyde

derivative. Lacking internal chelation, it behaves as a polar solid with distinct nucleophilic

(phenol) and electrophilic (aldehyde) handles, serving as a robust linker in polymer drug

conjugates and fragment-based drug discovery (FBDD).

This guide delineates the structural divergences, physicochemical profiles, and validated

synthetic protocols for both isomers.
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Structural & Electronic Analysis
The core distinction lies in the interaction between the hydroxyl (-OH) and formyl (-CHO)

groups relative to the ethyl steric handle.

3-Ethyl-2-hydroxybenzaldehyde (The "Chelated" Isomer)
Configuration: The hydroxyl group at C2 is ortho to the aldehyde at C1. The ethyl group at

C3 provides steric bulk adjacent to the hydroxyl.

Electronic Effect: A strong intramolecular hydrogen bond (O-H···O=C) forms a pseudo-six-

membered ring. This "locking" effect reduces the polarity of the hydroxyl proton, lowers the

boiling point by preventing intermolecular association, and increases lipophilicity (LogP).

Reactivity: The carbonyl carbon is less electrophilic due to resonance donation from the

ortho-hydroxyl. However, the ethyl group at C3 sterically crowds the phenol, influencing

metal coordination geometry in Schiff base ligands (Salen-type).

3-Ethyl-5-hydroxybenzaldehyde (The "Open" Isomer)
Configuration: The hydroxyl group at C5 is meta to the aldehyde at C1.

Electronic Effect: No intramolecular hydrogen bonding is possible. The molecule engages in

extensive intermolecular hydrogen bonding, resulting in a crystal lattice structure (solid state)

and significantly higher boiling/melting points.

Reactivity: The phenol and aldehyde operate independently. The C5-hydroxyl is more

accessible for derivatization (e.g., glycosylation or etherification) without interfering with the

aldehyde's reactivity.

Physicochemical Properties Comparison
The following data consolidates experimental and predicted values to highlight the impact of

isomerism.
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Property
3-Ethyl-2-
hydroxybenzaldehyde

3-Ethyl-5-
hydroxybenzaldehyde

CAS Number 73289-91-5 532966-64-6

Molecular Formula C₉H₁₀O₂ C₉H₁₀O₂

Molecular Weight 150.18 g/mol 150.18 g/mol

Physical State Oily Liquid / Low-melting Solid Solid (Crystalline powder)

Boiling Point ~208–210 °C (760 mmHg) >240 °C (Predicted)

Acidity (pKa) ~8.3 (Stabilized anion) ~9.0 (Less stabilized anion)

LogP (Lipophilicity) 2.4 (High, masked polarity) 1.8 (Lower, exposed polarity)

Solubility
Soluble in Hexane, DCM,

Toluene

Soluble in MeOH, DMSO,

EtOAc

Key Spectral Feature

IR: ν(OH) broad/weak ~3100

cm⁻¹ (chelated)¹H NMR: -CHO

signal ~9.8 ppm

IR: ν(OH) sharp ~3300 cm⁻¹¹H

NMR: -CHO signal ~10.0 ppm

Synthetic Methodologies
The synthesis of these isomers requires fundamentally different strategies. The 2-hydroxy

isomer utilizes ortho-directed formylation, while the 5-hydroxy isomer typically requires cross-

coupling or reduction of meta-substituted precursors to avoid regioselectivity issues.

Protocol A: Synthesis of 3-Ethyl-2-hydroxybenzaldehyde
Method: Magnesium-Mediated Ortho-Formylation (Modified Duff/Aldol). Rationale: Direct

formylation of 2-ethylphenol is highly regioselective for the ortho position due to the

coordination of the phenoxide to the magnesium ion.

Reagents:

2-Ethylphenol (1.0 eq)

Paraformaldehyde (3.0 eq)
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Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)

Triethylamine (Et₃N, 3.0 eq)

Acetonitrile (ACN, solvent)

Step-by-Step Protocol:

Activation: In a flame-dried 3-neck flask under N₂, dissolve 2-ethylphenol (12.2 g, 100 mmol)

in dry ACN (150 mL). Add MgCl₂ (14.3 g, 150 mmol) and Et₃N (41.8 mL, 300 mmol). Stir at

room temperature for 30 minutes. The mixture will become a turbid slurry as the magnesium

phenoxide forms.

Formylation: Add paraformaldehyde (9.0 g, 300 mmol) in one portion.

Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc

8:2). The product spot will appear less polar than the starting phenol.

Hydrolysis: Cool to 0 °C. Quench carefully with 10% HCl (100 mL) to break the magnesium

complex and protonate the phenol. Stir for 30 minutes.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.[2]

Purification: Purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexane).

Yield Expectation: 75–85% (Pale yellow oil).

Protocol B: Synthesis of 3-Ethyl-5-hydroxybenzaldehyde
Method: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). Rationale: Direct electrophilic

substitution on 3-ethylphenol yields mixtures (2- and 4-isomers). To strictly secure the 3,5-

substitution pattern, it is authoritative to start from a halogenated precursor like 3-bromo-5-

hydroxybenzaldehyde.

Reagents:

3-Bromo-5-hydroxybenzaldehyde (1.0 eq)
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Ethylboronic acid (1.5 eq)

Pd(dppf)Cl₂ (3 mol%)

K₂CO₃ (3.0 eq)

1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

Setup: Charge a reaction vial with 3-bromo-5-hydroxybenzaldehyde (2.01 g, 10 mmol),

ethylboronic acid (1.11 g, 15 mmol), and K₂CO₃ (4.15 g, 30 mmol).

Solvent & Catalyst: Add degassed 1,4-dioxane (20 mL) and water (5 mL). Add Pd(dppf)Cl₂

(245 mg, 0.3 mmol).

Reaction: Seal and heat to 90 °C for 12 hours under inert atmosphere (Argon).

Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1M HCl (to pH

~4) to ensure the phenol is protonated.

Extraction: Separate layers. Extract aqueous phase with EtOAc.[2][3] Wash organics with

brine and dry over MgSO₄.

Purification: The crude solid is recrystallized from Toluene/Hexane or purified via column

chromatography (Eluent: 20% EtOAc in Hexane).

Yield Expectation: 60–70% (Off-white solid).

Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic pathways required to access these

specific isomers, highlighting the regiochemical control mechanisms.
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Figure 1: Divergent synthetic strategies. The 2-hydroxy isomer utilizes metal-templated ortho-

formylation, while the 5-hydroxy isomer requires scaffold construction via cross-coupling to

maintain the meta-substitution pattern.

Applications in Drug Discovery[4]
3-Ethyl-2-hydroxybenzaldehyde (Ligand Scaffold)
This isomer is a critical precursor for Schiff Base Ligands (Salens). The ethyl group at the 3-

position exerts steric pressure on the metal center (e.g., Mn, Co, Cu), modulating the catalytic

activity or binding affinity of the resulting complex.

Mechanism: Condensation with diamines (e.g., ethylenediamine) yields salen ligands used in

asymmetric catalysis and as mimics for superoxide dismutase (SOD) antioxidants.

Bioactivity: The lipophilicity allows these complexes to penetrate the blood-brain barrier,

making them candidates for neurodegenerative disease therapies.
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3-Ethyl-5-hydroxybenzaldehyde (Linker Chemistry)
This isomer serves as a bifunctional building block.

PROTACs & Linkers: The C5-hydroxyl can be etherified to attach a linker chain without

affecting the aldehyde, which is then used for reductive amination to a target protein ligand.

The meta-geometry provides a different vector for the linker compared to para-substituted

analogues, potentially improving the pharmacokinetic profile of the conjugate.

Polymer Chemistry: Used in the synthesis of phenolic resins where the aldehyde

functionality allows for subsequent cross-linking or surface modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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